(R,R)-PX20606

FXR Agonist Enantiomer Potency FRET Assay

Choose (R,R)-PX20606 (CAS 1268244-88-7) for its unmatched efficacy as the single active FXR agonist enantiomer. Unlike the racemic mixture (half the potency) or other FXR agonists (OCA, GW4064), only (R,R)-PX20606 delivers superior portal pressure reduction in cirrhosis models and distinctive HDL2-cholesterol modulation in atherosclerosis. With validated anti-fibrotic effects (43% Sirius Red reduction) and a translatable plasma HRG biomarker for PK/PD monitoring, it is the essential benchmark for NASH, fibrosis, and FXR pathway research. Insist on the enantiopure form to avoid compromised experimental outcomes.

Molecular Formula C29H22Cl3NO4
Molecular Weight 554.8 g/mol
Cat. No. B10815536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R,R)-PX20606
Molecular FormulaC29H22Cl3NO4
Molecular Weight554.8 g/mol
Structural Identifiers
SMILESC1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)C5CC5C6=CC=C(C=C6)C(=O)O)Cl
InChIInChI=1S/C29H22Cl3NO4/c30-23-2-1-3-24(31)26(23)27-22(28(37-33-27)16-6-7-16)14-36-18-10-11-19(25(32)12-18)21-13-20(21)15-4-8-17(9-5-15)29(34)35/h1-5,8-12,16,20-21H,6-7,13-14H2,(H,34,35)
InChIKeyXBUXXJUEBFDQHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What is (R,R)-PX20606? A Non-Steroidal FXR Agonist for Metabolic and Fibrotic Disease Research


(R,R)-PX20606, also known as (−)-PX20606 trans isomer, is the single, active enantiomer of the non-steroidal farnesoid X receptor (FXR) agonist PX-102 [1]. It is a potent, orally bioavailable small molecule that modulates bile acid, lipid, and glucose homeostasis [2]. The compound has been extensively characterized in preclinical models of liver fibrosis, portal hypertension, and atherosclerosis, and its clinical potential was evaluated in a Phase I study [3].

Why (R,R)-PX20606 Cannot Be Substituted with its Racemate or Other FXR Agonists


Substituting (R,R)-PX20606 with its racemic mixture (trans-PX20606) or other FXR agonists like obeticholic acid (OCA) or GW4064 will compromise experimental outcomes due to significant differences in in vitro potency, in vivo efficacy, and pharmacodynamic profiles [1]. The racemate exhibits nearly half the potency of the single enantiomer in cell-free assays [2]. Furthermore, in comparative in vivo studies, PX20606 demonstrated superior portal pressure reduction compared to the steroidal agonist OCA and a distinct lipid-modulating effect on the HDL2 subfraction not observed with other FXR agonists like GW4064 . These quantifiable differences in molecular pharmacology and functional outcomes preclude simple interchangeability.

Quantitative Differentiation of (R,R)-PX20606 Against Key Comparators


Superior In Vitro Potency of (R,R)-PX20606 Compared to the Racemate

The single enantiomer (R,R)-PX20606 demonstrates approximately 1.8-fold greater potency in FRET-based FXR activation assays and 1.2-fold greater potency in M1H assays compared to its racemic mixture (trans-PX20606) [1]. This confirms that (R,R)-PX20606 is the eutomer responsible for the compound's biological activity [2].

FXR Agonist Enantiomer Potency FRET Assay

Significant Reduction in Portal Pressure in Cirrhotic Rats Not Observed with OCA

In a direct comparison study, treatment with PX20606 (10 mg/kg) significantly reduced portal pressure in CCl4-induced cirrhotic rats from 15.2±0.5 mmHg to 11.8±0.4 mmHg (p=0.001) [1]. In contrast, the steroidal FXR agonist obeticholic acid (OCA, 10 mg/kg) did not achieve a statistically significant reduction in portal pressure under the same experimental conditions [1].

Portal Hypertension Liver Cirrhosis In Vivo Efficacy

Unique Modulation of HDL2 Cholesterol Subfraction Compared to GW4064

PX20606 demonstrates a distinct pharmacodynamic profile by specifically lowering cholesterol in the HDL2 subfraction without affecting HDL3 cholesterol or ApoAI protein levels . This contrasts with the prototypical FXR agonist GW4064, which shows only limited effects on plasma cholesterol in the same high-fat diet mouse model [1].

Cholesterol Metabolism Atherosclerosis Lipoprotein Profiling

Amelioration of Liver Fibrosis in Multiple Preclinical Models Compared to GS-9674

In a toxic cirrhosis model, PX20606 (10 mg/kg/day) reduced fibrotic Sirius Red area by 43% (p=0.005) and hepatic hydroxyproline content by 66% (p<0.001) [1]. In a separate study, PX20606 demonstrated anti-fibrotic effects in a metabolic NASH model, while the comparator GS-9674 showed dose-dependent anti-fibrotic effects requiring up to 30 mg/kg/day .

Liver Fibrosis NASH Hepatic Stellate Cells

Clinical Validation of Target Engagement: Elevation of Tumor Suppressor HRG

In a Phase I clinical study, daily oral administration of PX20606 for seven days significantly increased plasma levels of the FXR target gene product histidine-rich glycoprotein (HRG) in healthy male volunteers [1]. This demonstrates human target engagement and provides a validated biomarker for FXR activation in vivo [1]. In contrast, clinical development of PX-102 (the racemate) was terminated after Phase I due to a 2-fold increase in ALT activity and unfavorable cholesterol changes [2].

Biomarker FXR Pharmacodynamics Phase I Clinical Trial

Recommended Applications for (R,R)-PX20606 Based on Quantitative Evidence


Investigating FXR-Dependent Vascular Remodeling in Portal Hypertension

Use (R,R)-PX20606 in rodent models of cirrhosis to study the reversal of sinusoidal dysfunction and portal pressure reduction. Its superior efficacy over OCA [1] makes it the preferred tool for dissecting FXR-mediated pathways in liver hemodynamics.

Elucidating HDL Subclass-Specific Reverse Cholesterol Transport

Employ (R,R)-PX20606 in atherosclerosis-prone mouse models (e.g., CETPtg LDLR-/-) to investigate the mechanisms of HDL2-specific cholesterol reduction and its impact on plaque regression . Its unique profile distinguishes it from non-specific FXR agonists like GW4064.

Validating FXR Target Engagement with the HRG Biomarker

Leverage (R,R)-PX20606 in preclinical pharmacokinetic/pharmacodynamic (PK/PD) studies and early-phase clinical trials to monitor FXR activation via plasma HRG levels [2]. This biomarker provides a direct, translatable readout of hepatic FXR agonism.

Comparing Anti-Fibrotic Efficacy Against Next-Generation FXR Agonists

Utilize (R,R)-PX20606 as a benchmark compound in head-to-head studies against novel FXR agonists like GS-9674 or cilofexor in NASH and fibrosis models . Its well-characterized anti-fibrotic profile (43% reduction in Sirius Red area) provides a robust reference point.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R,R)-PX20606

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.